methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
Overview
Description
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is a derivative of indole . Indole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity
Mode of Action
It is known that indole derivatives can activate the aryl hydrocarbon receptor (ahr), a transcription factor that regulates gene expression .
Biochemical Pathways
The compound is a derivative of tryptophan, an essential amino acid. Tryptophan is metabolized by gut bacteria into various indole derivatives . These metabolites can activate AHR and exert various biological effects .
Result of Action
The compound, being an indole derivative, is expected to have a wide range of biological activities as mentioned above . .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan into various indole derivatives . Changes in the composition of the gut microbiota could potentially affect the production of these metabolites and, consequently, their biological effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-5-Hydroxytryptophan methyl ester hydrochloride are largely defined by its interactions with various biomolecules. In vivo, it is produced from L-tryptophan and the reaction is catalyzed by tryptophan hydroxylase, which uses L-tryptophan and O2 as substrates and requires tetrahydrobiopterin (BH4) and Fe2+ as cofactors .
Cellular Effects
L-5-Hydroxytryptophan methyl ester hydrochloride has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound can be efficiently produced in a microbial cell factory, with the highest values reported by microbial fermentation .
Metabolic Pathways
L-5-Hydroxytryptophan methyl ester hydrochloride is involved in the metabolic pathway that leads to the production of 5-HTP. This pathway involves the conversion of the unnatural substrate anthranilate into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then transforms 5-HAA to 5-HTP using the E. coli endogenous tryptophan synthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions. Methanesulfonic acid in methanol is often used as the acid catalyst, and the reaction is carried out under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cellular signaling pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its structural similarity to serotonin.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with a similar indole core.
Uniqueness
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from other indole derivatives, providing unique properties in terms of solubility and reactivity.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRAMKXEZLMNOK-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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